molecular formula CH5ClO6P2 B1606384 [Chloro(phosphono)methyl]phosphonic acid CAS No. 87591-00-2

[Chloro(phosphono)methyl]phosphonic acid

Cat. No. B1606384
CAS RN: 87591-00-2
M. Wt: 210.45 g/mol
InChI Key: FVXIZAQSPMLAMD-UHFFFAOYSA-N
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Description

“[Chloro(phosphono)methyl]phosphonic acid” is a chemical compound with the molecular formula CH5ClO6P2. It is also known by other names such as (chloromethylene)bis (phosphonic acid) and chloromethane diphosphonate . The molecular weight of this compound is 210.45 g/mol .


Molecular Structure Analysis

The molecular structure of “[Chloro(phosphono)methyl]phosphonic acid” is characterized by a phosphorus atom bonded to a methyl group, two hydroxy groups, and an oxygen atom . The InChI code for this compound is 1S/CH5ClO6P2/c2-1(9(3,4)5)10(6,7)8/h1H,(H2,3,4,5)(H2,6,7,8) .


Physical And Chemical Properties Analysis

“[Chloro(phosphono)methyl]phosphonic acid” has several computed properties. It has a molecular weight of 210.45 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 6, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 209.9249896 g/mol, and it has a topological polar surface area of 115 Ų .

Safety and Hazards

“[Chloro(phosphono)methyl]phosphonic acid” is classified as a dangerous substance. It has a GHS05 pictogram, and its hazard statements indicate that it is harmful if swallowed and causes severe skin burns and eye damage .

Mechanism of Action

Target of Action

The parent compound for [Chloro(phosphono)methyl]phosphonic Acid is bisphosphonate . Bisphosphonates are a major class of drugs used to treat bone-related diseases . They primarily target osteoclasts, the cells responsible for bone resorption .

Mode of Action

Bisphosphonates, including [Chloro(phosphono)methyl]phosphonic Acid, are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis

Biochemical Pathways

Bisphosphonates affect the biochemical pathway of bone resorption. They inhibit osteoclast-mediated bone resorption, thereby tipping the balance towards bone formation by osteoblasts

Pharmacokinetics

Bisphosphonates generally have low oral bioavailability and are rapidly cleared from the plasma and taken up by the skeleton

Result of Action

The primary result of [Chloro(phosphono)methyl]phosphonic Acid action is the inhibition of bone resorption, leading to an overall increase in bone mass . This makes it potentially useful in treating diseases characterized by excessive bone resorption, such as osteoporosis

Action Environment

The action of [Chloro(phosphono)methyl]phosphonic Acid, like other bisphosphonates, can be influenced by various environmental factors. For instance, the bioavailability of orally administered bisphosphonates can be reduced by food or beverages, which is why they are usually taken on an empty stomach

properties

IUPAC Name

[chloro(phosphono)methyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5ClO6P2/c2-1(9(3,4)5)10(6,7)8/h1H,(H2,3,4,5)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXIZAQSPMLAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(P(=O)(O)O)(P(=O)(O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5ClO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201007673
Record name (Chloromethylene)bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201007673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Chloro(phosphono)methyl]phosphonic acid

CAS RN

87591-00-2
Record name Phosphonic acid, (chloromethylene)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087591002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Chloromethylene)bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201007673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [chloro(phosphono)methyl]phosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (Chloromethylene)bis(phosphonic acid)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2QA55JG9D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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